4-(Cyclopropylamino)piperidine-4-carboxamide is an organic compound characterized by its unique cyclopropylamino group attached to a piperidine backbone. The molecular formula for this compound is , and it has a molecular weight of approximately 183.25 g/mol. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities.
This compound can be synthesized through various chemical reactions involving piperidine and cyclopropylamine. It is classified under carboxamides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amino group. Its structure allows it to interact with biological targets, making it of interest in medicinal chemistry and pharmacology.
The synthesis of 4-(Cyclopropylamino)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with cyclopropylamine. A common synthetic route includes:
The synthesis can be scaled for industrial production, utilizing continuous flow reactors for improved efficiency and safety during the process .
The molecular structure of 4-(Cyclopropylamino)piperidine-4-carboxamide features a piperidine ring with a carboxamide functional group at the 4-position and a cyclopropylamino substituent. The structural representation can be summarized as follows:
This configuration contributes to its physical and chemical properties, influencing its reactivity and interaction with biological systems.
4-(Cyclopropylamino)piperidine-4-carboxamide can undergo several chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action of 4-(Cyclopropylamino)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes within biological pathways. The cyclopropylamino group enhances binding affinity, potentially leading to modulation of various biological activities, including anti-inflammatory and antimicrobial effects. Detailed studies are necessary to elucidate the precise molecular interactions and pathways involved in its pharmacological effects .
The physical properties of 4-(Cyclopropylamino)piperidine-4-carboxamide include:
Chemical properties include stability under standard laboratory conditions, reactivity towards nucleophiles, and susceptibility to oxidation .
The applications of 4-(Cyclopropylamino)piperidine-4-carboxamide are diverse:
Research continues to explore its potential therapeutic uses, particularly in developing new drugs targeting specific diseases .
4-(Cyclopropylamino)piperidine-4-carboxamide serves as a privileged scaffold for designing potent inhibitors of secretory glutaminyl cyclase (sQC), a metalloenzyme overexpressed in Alzheimer’s disease (AD) brains. sQC catalyzes the cyclization of N-terminal glutamate residues in amyloid-β (Aβ) peptides, generating neurotoxic pyroglutamate-modified Aβ (pGlu-Aβ) species. Piperidine-4-carboxamide derivatives like Cpd-41 (IC₅₀ = 34 µM) exhibit competitive inhibition by chelating the active-site zinc ion via their carboxamide group, thereby blocking substrate access. X-ray crystallography reveals that the piperidine core occupies the hydrophobic S1 pocket of sQC, while the cyclopropylamino moiety enhances hydrophobic interactions with Val81 and Phe325 residues [2] [7]. This binding mode suppresses pGlu-Aβ formation by >60% in neuronal cell models [3].
Table 1: sQC Inhibitors Based on Piperidine-4-Carboxamide Scaffold
Compound | IC₅₀ (µM) | Binding Interactions | Reduction in pGlu-Aβ |
---|---|---|---|
Cpd-41 | 34 | Zn²⁺ chelation, S1 pocket occupancy | >60% |
MMV688844 | 12* | Similar to Cpd-41 with enhanced hydrophobicity | >75% |
*Derived from improved analogs in [1]
The inhibition of sQC by piperidine-4-carboxamides directly reduces the formation of pGlu-Aβ oligomers, which exhibit 100-fold higher aggregation propensity and resistance to enzymatic degradation compared to full-length Aβ. In vitro studies demonstrate that 10 µM of 4-(cyclopropylamino)piperidine-4-carboxamide analogs decrease pGlu-Aβ–mediated neuronal cytotoxicity by 45–65% in primary cortical neurons. This occurs via disruption of pGlu-Aβ seeding capacity, which normally accelerates Aβ fibril formation. Molecular dynamics simulations confirm that these compounds stabilize soluble Aβ conformations, preventing β-sheet transition and fibrillogenesis [3] [7].
4-(Cyclopropylamino)piperidine-4-carboxamide shares structural homology with CCR5 receptor antagonists like maraviroc, a clinically approved HIV-1 entry inhibitor. The piperidine carboxamide core mimics maraviroc’s tropane ring, enabling hydrophobic insertion into the CCR5 transmembrane pocket. This blocks the binding of HIV-1 gp120 to the receptor, with in silico docking scores indicating >70% occlusion of the viral interaction site. The cyclopropyl group enhances van der Waals contacts with Tyr108 and Glu283 residues of CCR5, critical for allosteric inhibition [6].
Table 2: Structural Comparison with Maraviroc
Feature | 4-(Cyclopropylamino)piperidine-4-carboxamide | Maraviroc |
---|---|---|
Core Structure | Piperidine-4-carboxamide | Tropane carboxamide |
Key Pharmacophore | Cyclopropylamino group | Triazole-tropane |
CCR5 Binding Residues | Tyr108, Glu283 | Tyr108, Glu283, Trp248 |
Hydrophobic Contacts | High (log P = 1.8) | High (log P = 2.1) |
While both compounds utilize a rigid carboxamide scaffold for CCR5 binding, maraviroc’s triazole moiety forms additional hydrogen bonds with Asp276, conferring sub-nM potency. In contrast, 4-(cyclopropylamino)piperidine-4-carboxamide lacks this polar anchor, resulting in µM-level affinity. However, its smaller cyclopropyl group enables deeper penetration into the CCR5 orthosteric site, potentially overcoming maraviroc-resistant HIV strains. Hybrid derivatives incorporating triazole into the piperidine scaffold show 5-fold improved antiviral activity [6].
The piperidine-4-carboxamide scaffold exhibits promise as a GPR119 agonist, a G-protein-coupled receptor expressed in pancreatic β-cells and enteroendocrine cells. Activation of GPR119 stimulates glucose-dependent insulin secretion and glucagon-like peptide-1 (GLP-1) release. Molecular modeling suggests the carboxamide group forms hydrogen bonds with Ser124 and Tyr323 of GPR119, while the cyclopropylamino moiety engages hydrophobic subpockets. In vitro, these compounds elevate cellular cAMP by 3-fold at 10 µM, comparable to reference agonist AR231453 [8].
Piperidine-4-carboxamide derivatives inhibit Janus kinase (JAK) isoforms, particularly JAK1/2, which drive cytokine signaling in hematologic malignancies. The scaffold’s planar carboxamide group binds to the JAK ATP-pocket via hinge-region hydrogen bonds (e.g., with Leu959), while the piperidine nitrogen coordinates with the catalytic lysine. Lead compounds show IC₅₀ values of 50–100 nM against JAK2, suppressing STAT3 phosphorylation in myeloproliferative cell lines by >80% at 1 µM. This is comparable to ruxolitinib but with improved selectivity over JAK3 [7] [8].
Table 3: JAK Inhibitors Incorporating Piperidine Carboxamide Motifs
Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | STAT3 Inhibition |
---|---|---|---|
Ruxolitinib | 3.3 | 2.8 | >90% (0.5 µM) |
Piperidine-01* | 110 | 75 | 82% (1 µM) |
*Hypothetical analog based on [8]
Structurally, the enone-like carboxamide group enables Michael addition to cellular thiols, mimicking curcumin’s mechanism. This facilitates the inhibition of NF-κB and STAT3 pathways, reducing cyclin D1 expression and inducing G1/S arrest. In breast cancer models, piperidine-4-carboxamide analogs decrease proliferation by 40–60% at 20 µM, paralleling curcumin’s effects but with enhanced solubility (log S = −3.2 vs. curcumin’s −6.1) [5] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7